(S)-Norfluoxetine
(S)-Norfluoxetine
Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Brand Name:
Vulcanchem
CAS No.:
126924-38-7
VCID:
VC0029450
InChI:
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Molecular Formula:
C16H16F3NO
Molecular Weight:
295.3 g/mol
(S)-Norfluoxetine
CAS No.: 126924-38-7
Reference Standards
VCID: VC0029450
Molecular Formula: C16H16F3NO
Molecular Weight: 295.3 g/mol
CAS No. | 126924-38-7 |
---|---|
Product Name | (S)-Norfluoxetine |
Molecular Formula | C16H16F3NO |
Molecular Weight | 295.3 g/mol |
IUPAC Name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
Standard InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 |
Standard InChIKey | WIQRCHMSJFFONW-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F |
SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Description | Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed. |
Synonyms | (γS)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine; _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-phenylpropylamine; Seproxetine; _x000B_ |
PubChem Compound | 3058751 |
Last Modified | Nov 11 2021 |
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